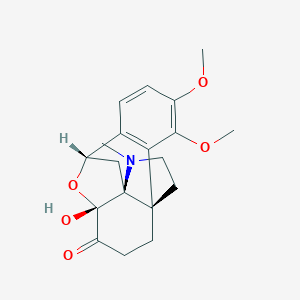
Metaphanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metaphanine is a natural product found in Stephania japonica with data available.
科学的研究の応用
Medicinal Chemistry Applications
1.1. Antimicrobial Properties
Research indicates that metaphanine and related compounds exhibit antimicrobial activity. Studies have shown that certain alkaloids from the Amaryllidaceae family, including this compound, possess significant antibacterial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents.
1.2. Anticancer Activity
This compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies have demonstrated that it can induce apoptosis in specific cancer cell lines, highlighting its potential as a lead compound for anticancer drug development. The unique structural features of this compound may contribute to its ability to target cancer cells selectively.
1.3. Neurological Applications
The compound's structural analogs have shown promise in treating neurological disorders. Research into hasubanan alkaloids, which are structurally related to this compound, suggests potential analgesic properties, which could be beneficial for managing pain associated with conditions like neuropathy.
Synthetic Applications
2.1. Synthetic Methodologies
This compound serves as a key intermediate in synthetic organic chemistry, particularly in the synthesis of complex natural products. Its unique molecular structure allows chemists to explore various synthetic pathways, facilitating the development of other biologically active compounds.
2.2. Retrosynthetic Analysis
Recent retrosynthetic analyses have illustrated the practical application of this compound in synthesizing other alkaloids, such as those found in the hasubanan class. These studies demonstrate how this compound can be utilized as a starting material for creating more complex structures with potential therapeutic benefits.
3.1. Case Study: Antimicrobial Efficacy
A study conducted by researchers at University College London highlighted the antimicrobial properties of this compound derivatives against resistant bacterial strains. The findings revealed that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential use in developing new antibiotics .
3.2. Case Study: Anticancer Potential
A collaborative study published in Phytochemistry Reviews explored the anticancer effects of this compound on breast cancer cell lines (MCF-7). Results showed that this compound induced cell cycle arrest and apoptosis, suggesting its viability as a candidate for further development into anticancer therapies .
Comparative Data Table
化学反応の分析
Reaction Pathway and Mechanism
The synthesis pathway can be summarized as follows:
-
Starting Material : Cyclohexanedione monoethylene acetal.
-
Palladium-Catalyzed Cascade Cyclization : This reaction forms the core structure through multiple bond formations in a single step, enhancing efficiency.
-
Baeyer–Villiger Oxidation : Converts ketones into esters, effectively modifying the cyclic structure.
-
Skeletal Rearrangement : Facilitated by amine reagents, leading to the final alkaloid structure.
This multi-step synthetic approach not only showcases the complexity of metaphanine but also highlights the innovative methodologies employed in modern organic synthesis .
Key Reactions
The following table summarizes key reactions involved in the synthesis and transformation of this compound:
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Palladium-Catalyzed Cyclization | Forms tricyclic framework | Palladium catalyst |
| Baeyer–Villiger Oxidation | Introduces oxygen into cyclic structures | Peracid (e.g., m-chloroperbenzoic acid) |
| Skeletal Rearrangement | Rearranges molecular structure | Methylamine |
Reaction Mechanisms
The mechanisms underlying these reactions involve several steps:
-
Cyclization Mechanism : The palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and subsequent reductive elimination.
-
Oxidation Mechanism : In Baeyer–Villiger oxidation, a peracid reacts with a ketone to form an ester via a cyclic transition state, which is crucial for introducing oxygen into the molecule.
-
Rearrangement Mechanism : The skeletal rearrangement involves nucleophilic attack by methylamine on specific carbon centers, leading to structural reconfiguration .
Research Findings and Implications
Recent studies have emphasized the importance of optimizing reaction conditions to enhance yields and selectivity in the synthesis of this compound. Factors such as temperature, solvent choice, and catalyst loading have been shown to significantly influence reaction outcomes.
Yield Optimization
特性
CAS番号 |
1805-86-3 |
|---|---|
分子式 |
C19H23NO5 |
分子量 |
345.4 g/mol |
IUPAC名 |
(1R,8S,10S,11R)-11-hydroxy-3,4-dimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-12-one |
InChI |
InChI=1S/C19H23NO5/c1-20-9-8-17-7-6-14(21)19(22)18(17,20)10-13(25-19)11-4-5-12(23-2)16(24-3)15(11)17/h4-5,13,22H,6-10H2,1-3H3/t13-,17+,18-,19-/m0/s1 |
InChIキー |
VGXWMITWMBIILG-PZGXJPJSSA-N |
SMILES |
CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(=O)CC3)O |
異性体SMILES |
CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4(C(=O)CC3)O |
正規SMILES |
CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(=O)CC3)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















